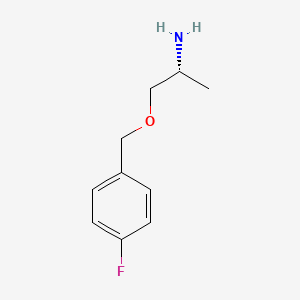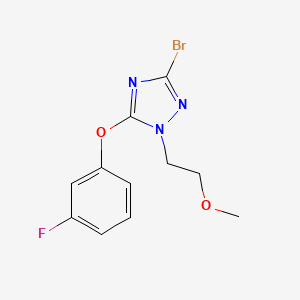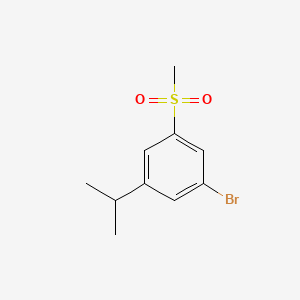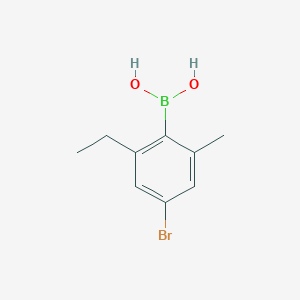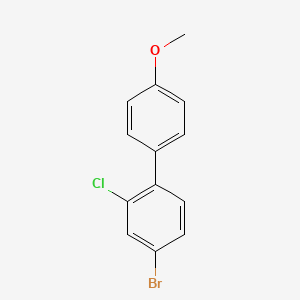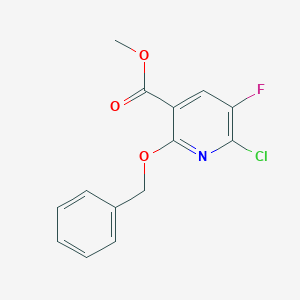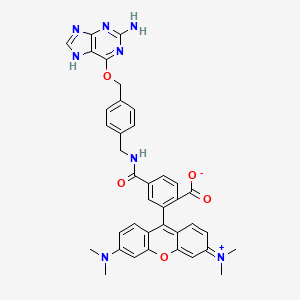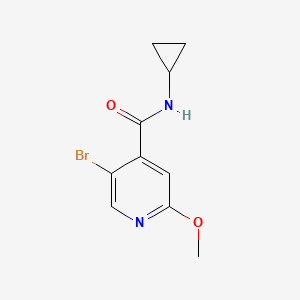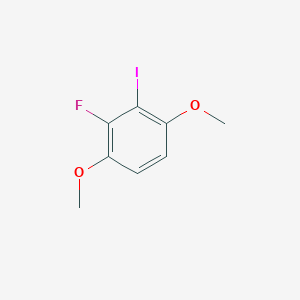
Thalidomide-O-acetamido-C4-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-acetamido-C4-Br is a compound that is part of the thalidomide family, known for its use in PROTAC (PROteolysis TArgeting Chimeras) technology. This compound is comprised of a thalidomide-based cereblon ligand and a ligand-linker conjugate . It is used primarily in research settings for its ability to induce targeted protein degradation.
Méthodes De Préparation
The synthesis of Thalidomide-O-acetamido-C4-Br involves several steps, starting with the preparation of thalidomide derivatives. The synthetic route typically includes the following steps:
Formation of Thalidomide Derivative: Thalidomide is reacted with acetic anhydride to form an acetamido derivative.
Bromination: The acetamido derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Linker Attachment: The brominated derivative is then coupled with a linker molecule to form the final this compound compound.
Analyse Des Réactions Chimiques
Thalidomide-O-acetamido-C4-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thalidomide-O-acetamido-C4-Br has several scientific research applications, including:
Chemistry: It is used in the development of PROTACs for targeted protein degradation.
Biology: The compound is used to study protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Research involving this compound aims to develop new therapeutic agents for diseases such as cancer and autoimmune disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Thalidomide-O-acetamido-C4-Br involves its binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This targeted protein degradation is the basis for its use in PROTAC technology.
Comparaison Avec Des Composés Similaires
Thalidomide-O-acetamido-C4-Br is unique in its structure and function compared to other thalidomide derivatives. Similar compounds include:
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Pomalidomide: A derivative with similar applications in cancer therapy.
Thalidomide-O-acetamido-C4-amine HCl salt: A closely related compound used in similar research applications
This compound stands out due to its specific use in PROTAC technology and its unique ligand-linker conjugate structure.
Propriétés
Formule moléculaire |
C19H20BrN3O6 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
N-(4-bromobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20BrN3O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10H2,(H,21,25)(H,22,24,26) |
Clé InChI |
JBNQSBLSKRJUFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
